4'-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone
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Overview
Description
4’-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which often imparts distinct chemical and biological properties. The presence of fluorine and trifluoromethyl groups in the molecule can significantly influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone typically involves multiple steps, including the formation of the spirocyclic core and the introduction of fluorine and trifluoromethyl groups. Common synthetic routes may include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of fluorine and trifluoromethyl groups: These groups can be introduced using reagents such as Selectfluor or trifluoromethyl iodide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4’-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spirocyclic compounds.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone would depend on its specific interactions with molecular targets. These interactions could involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular pathways: Affecting signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Such as spiro[4.5]decane derivatives.
Fluorinated compounds: Such as 4-fluorobutyrophenone derivatives.
Uniqueness
The uniqueness of 4’-Fluoro-4-(8-(trifluoromethyl)-3-azaspiro(5.5)undec-3-yl)butyrophenone lies in its combination of a spirocyclic core with fluorine and trifluoromethyl groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
21704-21-2 |
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Molecular Formula |
C21H27F4NO |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[10-(trifluoromethyl)-3-azaspiro[5.5]undecan-3-yl]butan-1-one |
InChI |
InChI=1S/C21H27F4NO/c22-18-7-5-16(6-8-18)19(27)4-2-12-26-13-10-20(11-14-26)9-1-3-17(15-20)21(23,24)25/h5-8,17H,1-4,9-15H2 |
InChI Key |
CLRQXMRTTXJHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC2(C1)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C(F)(F)F |
Origin of Product |
United States |
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